molecular formula C38H67NO12 B1671195 红霉素A 烯醚 CAS No. 33396-29-1

红霉素A 烯醚

货号 B1671195
CAS 编号: 33396-29-1
分子量: 715.9 g/mol
InChI 键: UTTLXGDLSXWDJI-OTELOYJSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Erythromycin A enol ether is a degradation product of erythromycin formed under acidic conditions . It is also known as Erythromycin A oxime, a semi-synthetic macrolide antibiotic derived from erythromycin . It does not retain the antibiotic properties of erythromycin A and has been identified as a β-turn mimic of the peptide hormone motilin, causing duodenal contractions and gastrointestinal distress .


Synthesis Analysis

The structure of erythromycin A enol ether has been confirmed and its role as a degradation product of erythromycin A has been clarified . The H and C NMR spectra of erythromycin A enol ether in CDOD and CDCl and its H NMR spectrum in buffered DO have been assigned using a range of one- and two-dimensional NMR techniques .


Molecular Structure Analysis

The molecular formula of Erythromycin A Enol Ether is C37H65NO12 . Its average mass is 715.911 Da and its monoisotopic mass is 715.450684 Da .


Chemical Reactions Analysis

Erythromycin A enol ether is a degradation product of erythromycin formed under acidic conditions by C6–OH internal attack on the C9 ketone to produce a cyclic enol ether . The rearrangement results in a loss of antibiotic activity .


Physical And Chemical Properties Analysis

Erythromycin A enol ether is a major drawback of the antibiotic erythromycin A due to its extreme acid sensitivity, leading to rapid inactivation in the stomach . The accepted model for degradation in aqueous acidic solution has erythromycin A in equilibrium with erythromycin A enol ether and degrading to anhydroerythromycin A .

科学研究应用

Pharmaceutical Formulations

Erythromycin A enol ether is used in the analysis of erythromycin as a degradation product in various pharmaceutical formulations . It has been used in the analysis of erythromycin in honey by ultra-performance liquid chromatography equipped with tandem quadrupole mass spectrometer (UPLC-MS/MS) and in rat’s blood plasma, serum, and human urine by high-performance liquid chromatography-coulometric assay .

Antibiotic Research

Although Erythromycin A enol ether does not retain the antibiotic properties of erythromycin A, it is a significant compound in antibiotic research . It is a decomposition product of the macrolide antibiotic, erythromycin A .

Motilin Receptor Research

Erythromycin A enol ether has been identified as a β-turn mimic of the peptide hormone motilin . It causes duodenal contractions and gastrointestinal distress . This compound has been used to determine the binding characteristics of ligands of the motilin receptor .

Gastrointestinal Distress Agent

Erythromycin A enol ether is also an agent of gastrointestinal (GI) distress . It has been used in studies related to gastrointestinal motility .

Chromatography

Erythromycin A enol ether is used as a reference standard for the detection of erythromycin in erythromycin fractions by isocratic LC with evaporative light scattering detection (ELSD) and ion trap MS . It is also used in commercial erythromycin samples by LC-MS/MS .

Forensics and Toxicology

Erythromycin A enol ether can be used in forensics and toxicology for the detection of erythromycin and its degradation products .

安全和危害

According to the safety data sheet, Erythromycin A Enol Ether is not classified under GHS and its toxicology information is unavailable . It is recommended for research use only and not intended for diagnostic or therapeutic use .

未来方向

The actual degradation pathway of Erythromycin A enol ether is the slow loss of cladinose from erythromycin A, which is reported here for the first time in a kinetic study . This reveals that the accepted mechanism is incorrect and that both the enol ether and the anhydride are in equilibrium with the parent erythromycin . By implication, both the anhydride and enol ether are antibacterially inactive reservoirs for the parent erythromycin .

属性

IUPAC Name

(2R,3R,4S,5R,8R,9S,10S,11R,12R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H65NO12/c1-14-25-37(10,43)30(40)20(4)28-18(2)16-36(9,50-28)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-35(8,44-13)31(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVYXJKGJMUGRG-KJPZRSJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H65NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

715.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythromycin A enol ether

CAS RN

33396-29-1
Record name Erythromycin A enol ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033396291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ERYTHROMYCIN A ENOL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32B40I7V7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythromycin A enol ether
Reactant of Route 2
Erythromycin A enol ether
Reactant of Route 3
Erythromycin A enol ether
Reactant of Route 4
Erythromycin A enol ether
Reactant of Route 5
Erythromycin A enol ether
Reactant of Route 6
Erythromycin A enol ether

Q & A

Q1: What is Erythromycin A enol ether and how does it relate to Erythromycin A?

A1: Erythromycin A enol ether is a degradation product of the macrolide antibiotic Erythromycin A. [, ] It forms under acidic conditions through a dehydration reaction, where Erythromycin A loses a water molecule. [] This process is reversible, meaning Erythromycin A enol ether can convert back to Erythromycin A under appropriate conditions. []

Q2: Is Erythromycin A enol ether antibacterially active?

A2: Unlike Erythromycin A, Erythromycin A enol ether does not possess antibacterial activity. [] It is considered an inactive reservoir for Erythromycin A. []

Q3: How does the formation of Erythromycin A enol ether affect the stability of Erythromycin A formulations?

A3: The formation of Erythromycin A enol ether is a significant factor in the instability of Erythromycin A formulations, particularly in acidic environments. [, , , ] This degradation pathway is particularly problematic in the stomach, significantly limiting the oral bioavailability of Erythromycin A. []

Q4: Are there strategies to mitigate the formation of Erythromycin A enol ether and improve Erythromycin A stability?

A4: Yes, several strategies have been explored:

  • Formulation optimization: Adjusting the pH of the formulation to a more neutral range (pH 7-8) can slow down the degradation to Erythromycin A enol ether. []
  • Prodrugs: Developing prodrugs, such as Erythromycin A 2'-ethyl succinate or derivatives of Erythromycin B enol ether, can enhance stability and mask the unpleasant taste of Erythromycin A. [, ] These prodrugs are designed to be more stable in acidic environments and convert to the active drug under physiological conditions.
  • Deuterium substitution: Replacing the hydrogen atom at the C-8 position of Erythromycin B (structurally similar to Erythromycin A) with deuterium has been shown to reduce the rate of enol ether formation due to the kinetic isotope effect. [] This approach could potentially be applied to Erythromycin A as well.

Q5: How is Erythromycin A enol ether detected and quantified?

A5: Various analytical techniques are employed to identify and quantify Erythromycin A enol ether in mixtures, including:

  • NMR spectroscopy: This technique provides detailed structural information and can monitor the formation of Erythromycin A enol ether in situ. [, , ]
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method combines the separation power of liquid chromatography with the sensitivity and selectivity of mass spectrometry, allowing for the detection and quantification of Erythromycin A enol ether in complex matrices like honey. []

Q6: What is the environmental fate of Erythromycin A and its degradation products, including Erythromycin A enol ether?

A6: Studies on the environmental impact of Erythromycin used in aquaculture demonstrate its degradation in both freshwater and seawater environments. [] Erythromycin A enol ether is one of the identified degradation products in this process. [] The degradation rates vary depending on the environmental conditions, with faster degradation observed in freshwater compared to seawater. []

Q7: Are there any concerns regarding the potential toxicity of Erythromycin A enol ether?

A7: While Erythromycin A enol ether itself is considered inactive and does not possess antibacterial properties, research on its potential toxicity and long-term effects is limited. [] Further studies are necessary to fully understand its safety profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。